Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate
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Overview
Description
Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its white solid form and is often used in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate: Similar in structure but lacks the isobutyl group.
Tert-butyl (2,6-dichloropyridin-4-yl)carbamate: Contains a pyridine ring instead of a pyrimidine ring.
Tert-butyl (4,6-dimethoxy-2-pyrimidyl)carbamate: Substituted with methoxy groups instead of chlorine atoms.
Uniqueness
Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and isobutyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H19Cl2N3O2 |
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Molecular Weight |
320.21 g/mol |
IUPAC Name |
tert-butyl N-(2,6-dichloropyrimidin-4-yl)-N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C13H19Cl2N3O2/c1-8(2)7-18(12(19)20-13(3,4)5)10-6-9(14)16-11(15)17-10/h6,8H,7H2,1-5H3 |
InChI Key |
OSNXPHSCAGVEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1=CC(=NC(=N1)Cl)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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